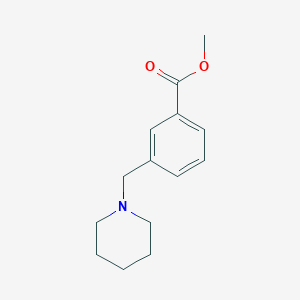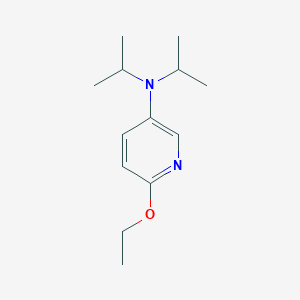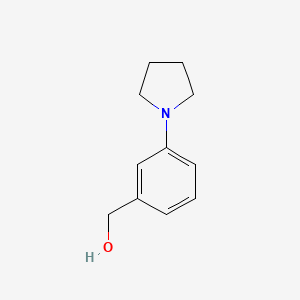
(3-吡咯烷-1-基苯基)甲醇
概述
描述
(3-Pyrrolidin-1-ylphenyl)methanol: is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol moiety. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
Chemistry: (3-Pyrrolidin-1-ylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for investigating the binding affinities and selectivity of potential drug candidates .
Medicine: Its structural features allow for the exploration of new pharmacophores and the development of drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, (3-Pyrrolidin-1-ylphenyl)methanol is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrrolidin-1-ylphenyl)methanol typically involves the reaction of 3-bromobenzyl alcohol with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine group . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of (3-Pyrrolidin-1-ylphenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions: (3-Pyrrolidin-1-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: 3-Pyrrolidin-1-ylbenzaldehyde.
Reduction: 3-Pyrrolidin-1-ylphenylmethane.
Substitution: 3-Nitro-1-pyrrolidinylbenzyl alcohol (for nitration).
作用机制
The mechanism of action of (3-Pyrrolidin-1-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its inhibitory or modulatory effects .
相似化合物的比较
- (3-Fluoro-1-®-1-phenylethyl)pyrrolidin-3-yl)methanol
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
- (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol
Comparison: Compared to these similar compounds, (3-Pyrrolidin-1-ylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring. This structural difference can influence its chemical reactivity, binding affinity, and selectivity towards biological targets. The presence of the pyrrolidine ring also imparts distinct stereochemical properties, which can affect the compound’s overall biological activity and pharmacokinetic profile .
属性
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIYSGIMXUQECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428145 | |
| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-72-9 | |
| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
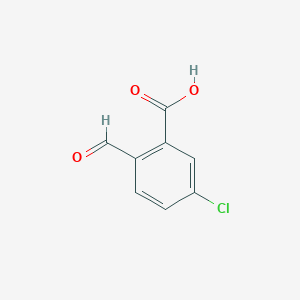

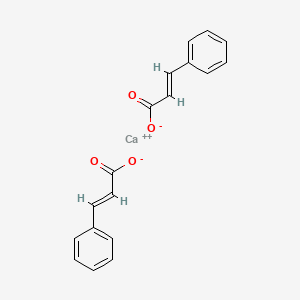
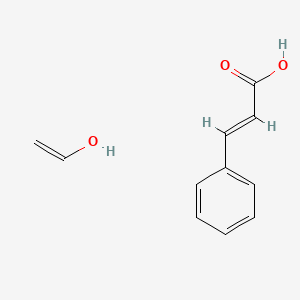
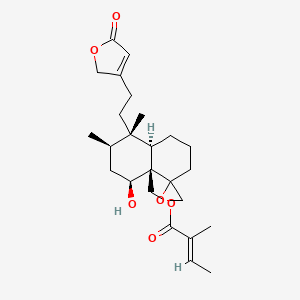
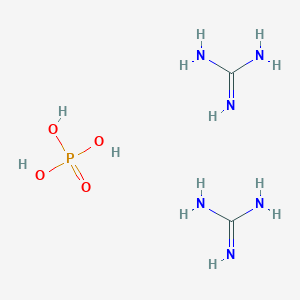
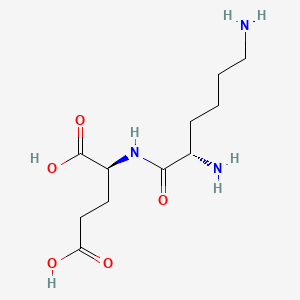
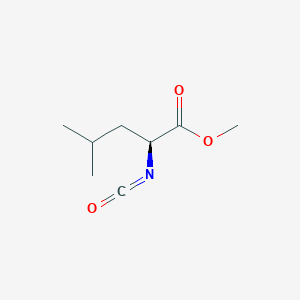

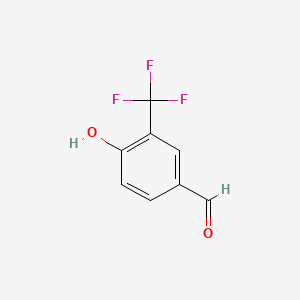
![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
